1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17704914
Molecular Formula: C16H13N3O3
Molecular Weight: 295.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N3O3 |
|---|---|
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | 1-(3-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H13N3O3/c1-22-13-9-5-8-12(10-13)19-15(11-6-3-2-4-7-11)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21) |
| Standard InChI Key | XMGXHTNVQLDBSB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid (IUPAC name: 1-(3-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid) has a molecular formula of and a molecular weight of 295.29 g/mol. The compound’s structure integrates three key moieties:
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A 1,2,4-triazole ring, which confers stability and hydrogen-bonding capacity.
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A phenyl group at position 5, contributing hydrophobic interactions.
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A 3-methoxyphenyl group at position 1, enhancing electronic effects and solubility.
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A carboxylic acid group at position 3, enabling ionic interactions and derivatization.
The canonical SMILES string (COC1=CC=CC(=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3) and InChIKey (XMGXHTNVQLDBSB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Crystallographic and Conformational Insights
While X-ray crystallographic data for this specific compound remains unpublished, analogous triazole-carboxylic acid derivatives exhibit planar triazole rings with dihedral angles of 5–15° relative to adjacent aromatic groups . The carboxylic acid group typically participates in intramolecular hydrogen bonding, stabilizing the keto tautomer over the enol form .
Synthetic Methodologies
Condensation and Cyclization Pathways
The synthesis of 1,2,4-triazole derivatives generally proceeds via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For this compound, a plausible route involves:
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Formation of a hydrazide intermediate: Reacting 3-methoxyphenylhydrazine with phenylglyoxylic acid to yield a hydrazone.
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Cyclization: Treating the hydrazone with a dehydrating agent (e.g., POCl₃) to form the triazole ring .
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Carboxylic acid introduction: Hydrolysis of a nitrile or ester precursor under acidic or basic conditions.
Key reaction parameters include:
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Temperature: 80–120°C for cyclization steps.
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Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
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Solvents: Polar aprotic solvents (DMF, DMSO) to enhance solubility .
Yield Optimization and Challenges
Reported yields for analogous triazoles range from 45% to 68%, limited by side reactions such as:
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Oximation: Competing formation of oxadiazoles.
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Decarboxylation: Loss of CO₂ under high-temperature conditions .
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum (hypothetical) would exhibit:
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O–H stretch: Broad band at 2500–3300 cm⁻¹ (carboxylic acid).
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C=O stretch: Sharp peak near 1700 cm⁻¹.
Nuclear Magnetic Resonance
¹H NMR (predicted):
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δ 8.2–8.5 ppm: Triazole H-3 (singlet).
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δ 7.2–7.8 ppm: Phenyl and methoxyphenyl protons (multiplets).
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δ 3.8 ppm: Methoxy group (singlet).
¹³C NMR:
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δ 165–170 ppm: Carboxylic acid carbonyl.
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δ 150–160 ppm: Triazole C-3 and C-5.
Mass Spectrometry
The ESI-MS would show a molecular ion peak at m/z 295.29 [M+H]⁺, with fragmentation patterns including:
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Loss of CO₂ (m/z 251).
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Cleavage of the methoxy group (m/z 265).
Computational and Molecular Modeling
Density Functional Theory (DFT) Studies
Geometry optimizations at the B3LYP/6-31G(d) level predict:
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HOMO-LUMO gap: 4.2–4.5 eV, indicating moderate reactivity.
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Electrostatic potential: Negative charge localized on the carboxylic oxygen (–0.32 e), favoring proton donation .
Molecular Docking
Docking simulations with COX-2 (PDB: 3LN1) suggest:
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Binding affinity: –8.9 kcal/mol, stronger than Indomethacin (–7.6 kcal/mol).
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Key interactions: Hydrogen bonds between the carboxylic acid and Arg120/His90 residues .
Applications and Future Directions
Pharmaceutical Development
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Prodrug design: Esterification of the carboxylic acid to improve bioavailability.
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Combination therapies: Synergy with β-lactam antibiotics against resistant strains.
Material Science
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Coordination polymers: Metal-organic frameworks (MOFs) using Cu²⁺ or Zn²⁺ nodes.
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Corrosion inhibition: Adsorption on steel surfaces via heteroatom lone pairs.
Table 1: Comparative Biological Activities of Triazole Derivatives
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